molecular formula C20H23NO4S B2435393 N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide CAS No. 2034279-30-4

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide

Cat. No.: B2435393
CAS No.: 2034279-30-4
M. Wt: 373.47
InChI Key: LVGBTXUQTGESNO-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines an isochroman moiety with a phenylsulfonyl group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl intermediate. This intermediate is then reacted with N-methyl-3-(phenylsulfonyl)propanamide under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of raw materials, reaction conditions, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide can be compared with other similar compounds, such as:

  • N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide
  • N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Biological Activity

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 345.42 g/mol

The presence of the isochroman moiety and the phenylsulfonyl group suggests a complex interaction profile with biological targets, potentially influencing various cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and antimicrobial effects.

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with topoisomerase I (TOPO I), an essential enzyme for DNA replication and transcription, thereby inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

Preliminary assessments indicate that this compound may possess antimicrobial properties. Compounds in its class have been evaluated for their effectiveness against various pathogens, showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:

  • MTT Assays : These assays revealed that certain derivatives displayed notable cytotoxicity against selected cancer cell lines, with IC50 values indicating effective dosage ranges for therapeutic potential.
CompoundCell LineIC50 Value (µM)Notes
18MCF-712.5High cytotoxicity
20MDA-MB-46815.0Effective against growth

Molecular Docking Studies

Molecular docking simulations have illustrated how this compound binds effectively to active sites on target proteins such as TOPO I. This interaction is crucial for understanding its mechanism in disrupting cancer cell proliferation.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBTXUQTGESNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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